1,3-Diolein

Drug Delivery Lipid Nanoparticles Phase Behavior

1,3-Diolein (1,3-DAG) is a critical structured lipid for applications demanding precise glycerol backbone regiospecificity. Unlike its isomer 1,2-diolein, only the 1,3-isomer directs self-assembly into non-lamellar cubic (Fd3m) and inverse hexagonal (H2) phases essential for cubosome and hexosome drug delivery systems. It is a poor PKC activator, making it an indispensable negative control for cell signaling research. Procuring pure 1,3-diolein, with enzymatic synthesis achieving >95% purity and a 7:1 positional ratio, ensures batch-to-batch reproducibility and predictable performance in nanocarrier design, lipase substrate studies, and HPLC reference standard validation.

Molecular Formula C39H72O5
Molecular Weight 621.0 g/mol
CAS No. 2465-32-9
Cat. No. B152344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diolein
CAS2465-32-9
Synonyms(9Z)-9-Octadecenoic Acid 2-Hydroxy-1,3-propanediyl Ester;  (Z)-9-Octadecenoic Acid 2-Hydroxy-1,3-propanediyl Ester;  1,3-Diolein;  (Z,Z)-1,3-Dioctadecenoyl Glycerol;  1,3-Glyceryl Dioleate;  Glycerol 1,3-Dioleate;  sn-1,3-Dioleoylglycerol
Molecular FormulaC39H72O5
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
InChIInChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-
InChIKeyDRAWQKGUORNASA-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diolein (CAS 2465-32-9): Procuring a Structurally Defined 1,3-Diacylglycerol for Advanced Lipid Research and Drug Delivery


1,3-Diolein (1,3-DAG) is a diacylglycerol composed of two oleic acid (C18:1) moieties esterified to the sn-1 and sn-3 positions of a glycerol backbone, with the chemical formula C39H72O5 and a molecular weight of 620.99 g/mol . It exists as a colorless to pale yellow liquid at room temperature, with a reported melting point of 21.5°C [1]. As a 1,3-diglyceride, 1,3-Diolein serves as a critical model compound for studying lipid metabolism, membrane biophysics, and the development of lipid-based drug delivery systems, such as cubosomes and niosomes [2].

1,3-Diolein (CAS 2465-32-9) vs. 1,2-Diolein: Why Positional Isomerism Dictates Functional Performance and Precludes Interchangeability


The simple substitution of 1,3-Diolein with its positional isomer, 1,2-Diolein, or other in-class diglycerides, is scientifically unsound due to the profound impact of glycerol backbone regiospecificity on molecular packing, enzymatic recognition, and downstream biological and material performance [1]. 1,2-Diolein and 1,3-Diolein, while sharing identical fatty acid composition, exhibit divergent phase behavior, serve as distinct substrates for lipases with differing digestion kinetics, and display starkly different capacities to activate protein kinase C (PKC), a key signaling node [2]. These quantifiable differences mandate the procurement of the exact positional isomer to ensure experimental reproducibility and predictable product performance in applications ranging from structured lipid synthesis to the rational design of nanocarriers [3].

1,3-Diolein (CAS 2465-32-9) Technical Evidence Guide: Quantified Differentiation from Comparators


Positional Isomerism in Diolein Modulates Nanoparticle Internal Phase Architecture: 1,3-Diolein vs. 1,2-Diolein

In a comparative study using small-angle X-ray scattering (SAXS), cryo-TEM, and nanoparticle tracking analysis, 1,3-diolein and 1,2-diolein, when co-formulated with the anticancer lipid 2-hydroxyoleic acid (2OHOA), were shown to induce the formation of distinct internal liquid crystalline nanostructures [1]. This demonstrates that the positional isomerism of diolein directly dictates the self-assembled architecture of the resulting nanocarrier [1].

Drug Delivery Lipid Nanoparticles Phase Behavior

Enzymatic Synthesis of 1,3-Diolein: Achieving High Purity and Yield Through Optimized Lipase Selectivity

Optimization of a lipase-catalyzed process for 1,3-diolein synthesis using Candida sp. 99-125 lipase achieved a high level of diolein content and a favorable 1,3- to 1,2-diolein isomer ratio after purification [1]. This demonstrates the feasibility of industrial-scale production of the desired 1,3-isomer.

Biocatalysis Lipid Synthesis Process Chemistry

1,3-Diolein as a Digestion-Resistant Lipid: Slower In Vitro Lipolysis Rate Compared to 1-Monoolein and Triolein

An in vitro intestinal digestion study comparing the rate of lipolysis of 1,3-diolein (DO) to 1-monoolein (MO), triolein (TO), and a DO:MO mixture (1:1) found that 1,3-diolein is hydrolyzed at a significantly slower rate than the monoglyceride, but faster than the triglyceride [1]. This positions 1,3-DO as a lipid with an intermediate digestion profile.

Lipid Digestion In Vitro Models Nutritional Science

1,3-Diolein as a Selective Substrate for Analytical Separation from 1,2-Diolein via RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the separation of diacylglycerol positional isomers from vegetable oils demonstrated a clear elution order difference between 1,3-diolein and 1,2-diolein, enabling their quantitative discrimination [1].

Analytical Chemistry Lipidomics Quality Control

1,3-Diolein as a Stabilizer of Bicontinuous Cubic Phases for Sustained Drug Release

In studies of drug release from lipid liquid crystalline phases, the addition of diolein to formulations was shown to stabilize the bicontinuous cubic phase, preventing the formation of less viscous lamellar phases and thereby sustaining drug release [1]. This demonstrates the functional role of 1,3-diolein as a phase stabilizer.

Drug Delivery Liquid Crystals Sustained Release

Differential Activation of Protein Kinase C (PKC) by 1,3-Diolein vs. 1,2-Diolein

A study on the nature of protein kinase C (PKC) activation demonstrated a high degree of stereospecificity for the diacylglycerol activator [1]. The 1,2-sn-diolein isomer was shown to be a potent activator, while 1,3-diolein was found to be a poor activator, comparable to 1,2-distearin [1].

Cell Signaling Enzymology Biochemical Assays

1,3-Diolein (CAS 2465-32-9): Recommended Application Scenarios for Procurement and Use


Rational Design of pH-Responsive Nanocarriers with Non-Lamellar Internal Architectures

1,3-Diolein is uniquely suited for the formulation of advanced drug delivery systems, such as cubosomes and hexosomes, that require specific non-lamellar liquid crystalline phases. As demonstrated by Wu et al. (2025), 1,3-diolein directs the self-assembly of 2-hydroxyoleic acid (2OHOA) into inverse hexagonal (H2) and cubic Fd3m phases, in contrast to the lamellar phases formed by its isomer, 1,2-diolein [1]. Procuring 1,3-diolein is therefore essential for research and development programs aiming to exploit the unique drug loading and release properties of these non-lamellar nanostructures for the delivery of anticancer agents or other therapeutics [1].

Synthesis of High-Purity Structured Lipids for Nutritional and Biocatalysis Studies

The industrial production of 1,3-diolein as a high-purity structured lipid is feasible through optimized lipase-catalyzed processes. Bi et al. (2019) demonstrated that using Candida sp. 99-125 lipase, a diolein content of 95.1% with a 1,3- to 1,2-diolein ratio of 7:1 can be achieved after repeated enzymatic cycles and purification [1]. This data supports the procurement of 1,3-diolein for use as a substrate in further biocatalytic studies, as a standard in lipidomics, or for investigating its potential role as a digestion-resistant lipid with a defined hydrolysis rate [2].

Quality Control and Analytical Standard for Diacylglycerol Isomer Separation

1,3-Diolein is a critical reference standard for analytical chemistry and quality control laboratories specializing in lipid analysis. The RP-HPLC method developed by Lo et al. (2004) establishes a clear elution profile, showing that 1,3-diolein can be effectively separated from its 1,2-diolein isomer using isocratic elution with 100% acetonitrile and UV detection at 205 nm [1]. Procurement of pure 1,3-diolein is therefore essential for method development, validation, and routine quantification of DAG isomers in complex mixtures like vegetable oils or pharmaceutical formulations [1].

Investigating the Stereospecificity of Lipid-Mediated Cell Signaling Pathways

In the field of cell signaling and membrane biophysics, 1,3-diolein is an indispensable control reagent for studying protein kinase C (PKC) activation. Boni and Rando (1985) established that PKC is potently activated by 1,2-sn-diolein but is a poor activator in response to 1,3-diolein [1]. This high degree of stereospecificity makes 1,3-diolein an essential compound for any researcher investigating the structural requirements of PKC activation, lipid second messenger function, or the development of isoform-selective PKC modulators [1].

Technical Documentation Hub

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